Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
Description
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a fluorinated indole derivative characterized by a trifluoromethyl group at the propanoate β-position and a methyl substituent on the indole ring. The compound combines the electron-withdrawing properties of fluorine atoms with the aromatic and bioactive indole scaffold, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C13H12F3NO2 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H12F3NO2/c1-7-10(8-5-3-4-6-9(8)17-7)11(12(18)19-2)13(14,15)16/h3-6,11,17H,1-2H3 |
InChI Key |
POTFRHSHVKKOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate typically involves the reaction of 2-methylindole with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include trifluoroacetic acid and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted indole derivatives .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound featuring a trifluoromethyl group, a hydroxy group, and an indole moiety. It has a molecular weight of approximately 273.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, increasing its solubility in organic solvents and potentially boosting its biological activity by facilitating membrane penetration.
Uniqueness and Structural Features
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is unique because it combines an indole structure with a trifluoromethyl group, which enhances its lipophilicity and potential for biological interactions compared to similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate | Indole moiety; trifluoromethyl group | Lacks additional methyl group on indole |
| Methyl 3,3,3-trifluoro-2-hydroxypropanoate | Similar hydroxy and trifluoromethyl groups | No indole moiety |
| Methyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate | Contains trifluoromethyl groups | Different positioning of functional groups |
Chemical Reactivity and Synthesis
The chemical reactivity of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate can be explored through various synthetic pathways. The synthesis typically involves: [Note : the search result does not contain information on specific synthesis pathways.]
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with various biological receptors, influencing cellular pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The trifluoromethyl group increases lipophilicity (higher logP) relative to amino-substituted analogues (e.g., Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate, logP = 1.5) . Compounds with bulky substituents (e.g., 4n in ) exhibit higher melting points (134–136°C) due to crystalline packing efficiency.
Spectral Data :
Biological Activity
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. It is structurally characterized by the molecular formula and a molecular weight of 286.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Pharmacological Properties
Research indicates that compounds containing the indole structure often exhibit diverse biological activities, including:
- Anticonvulsant Activity : Analogues of compounds similar to this compound have shown significant anticonvulsant effects in various models, such as the maximal electroshock (MES) test . These findings suggest that the compound may also possess similar properties.
- General Anesthetic Activity : Some analogues have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential use as oral general anesthetics with minimal hemodynamic effects .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as receptors or enzymes. The trifluoromethyl group can enhance binding affinity, while the indole moiety may interact with amino acid residues at the active sites of these targets.
Table 1: Summary of Biological Activities
Notable Research Outcomes
- Anticonvulsant Studies : In a study evaluating various analogues, it was found that certain compounds exhibited a therapeutic index of 10 for anticonvulsant activity against MES models .
- Anesthetic Properties : The compound's ability to reduce MAC suggests its potential application in anesthesia with fewer side effects compared to traditional agents .
The synthesis of this compound typically involves multiple steps:
- Starting Materials : Preparation begins with an indole derivative and a trifluoromethylated precursor.
- Key Reaction Conditions : The reaction is facilitated under controlled conditions using bases to promote interaction between the indole and trifluoromethylated reagent.
- Purification : Techniques such as column chromatography are employed to achieve high purity of the final product.
Potential Applications in Research
This compound serves as a valuable building block in synthesizing more complex molecules. Its unique structural features make it a candidate for studying various biological processes and developing new therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution, where the indole nitrogen attacks an electrophilic carbon in a trifluoromethylated ester precursor. A typical procedure involves reacting 2-methylindole with methyl 3-bromo-3,3,3-trifluoropropanoate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours . Post-synthesis, purification is achieved using column chromatography with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1 v/v) to isolate the product in >90% purity. For fluorinated analogs, Pd-catalyzed hydrogenolysis may be employed to remove protecting groups (e.g., benzyl or tert-butoxycarbonyl) under 5 bar H₂ pressure .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves anisotropic displacement parameters . ORTEP-III visualizes thermal ellipsoids, while WinGX integrates refinement and geometry analysis. Key metrics: R1 < 0.05, wR2 < 0.15, and a Flack parameter near 0 for enantiopure crystals .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
SAR studies involve synthesizing analogs with variations in the indole substituents (e.g., halogens at C5/C6) or ester groups. In vitro assays, such as the TZM-bl cell assay for anti-HIV activity, measure IC₅₀ values (e.g., 0.045–0.060 μM for active analogs) . Molecular docking (Glide, Schrödinger) against targets like reverse transcriptase (PDB: 1RT2) evaluates binding poses. Free energy perturbation (FEP) calculations quantify contributions of trifluoromethyl groups to binding affinity .
Advanced: How do fluorine atoms impact spectroscopic characterization and reactivity?
Methodological Answer:
The trifluoromethyl group introduces distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm, split due to coupling with adjacent protons). In ¹H NMR, the indole NH proton appears as a broad singlet (δ 10–12 ppm), while the ester methyl group resonates at δ 3.7–3.9 ppm . Fluorine’s electronegativity reduces nucleophilicity at the β-carbon, necessitating harsher conditions for substitutions (e.g., LiAlH₄ for ester reduction). Purification challenges (e.g., column retention) are mitigated using silica gel pretreated with 5% Et₃N .
Advanced: What crystallographic challenges arise during refinement of fluorinated indole derivatives?
Methodological Answer:
Fluorine’s high electron density causes severe absorption effects, requiring SADABS or TWINABS for data correction. Anisotropic displacement parameters for CF₃ groups are refined using ISOR restraints in SHELXL to prevent overfitting. Twinning, common in indole derivatives, is addressed with the TWIN/BASF commands. For disordered fluorine atoms, PART/SUMP constraints and Hirshfeld rigid-bond tests validate geometry .
Data Contradictions: How are conflicting bioactivity or synthetic yields resolved?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations >10-fold) may stem from substituent positioning (e.g., C5 vs. C6 fluorination) . Synthetic yield inconsistencies (e.g., 60% vs. 92%) are troubleshooted by optimizing catalyst loading (e.g., 10 mol% Pd vs. 5 mol%) or solvent polarity (DMF vs. THF) . Statistical tools like ANOVA compare reaction conditions, while DFT calculations (Gaussian 16) model transition states to rationalize rate differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
